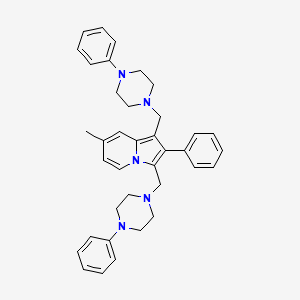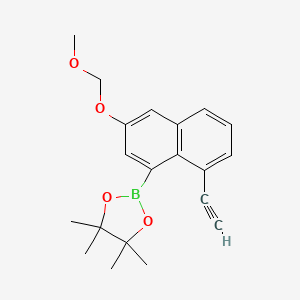
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine): is an organic compound known for its unique structure and properties It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with phenol derivatives to form azo compounds.
Alkylation: The resulting azo compounds are alkylated with ethylene oxide to introduce the ethylamine group.
Industrial Production Methods: Industrial production of Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include aniline, phenol, nitrous acid, and ethylene oxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
化学反応の分析
Types of Reactions: Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Studied for its potential as a biological stain and in cell imaging.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
作用機序
The mechanism of action of Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes.
類似化合物との比較
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) can be compared with other azo compounds such as:
Methyl Orange: A commonly used pH indicator.
Sudan III: A dye used for staining lipids.
Disperse Orange 1: A dye used in textile industries.
Uniqueness: Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo multiple chemical reactions and its potential biological activities make it a compound of significant interest.
特性
CAS番号 |
63870-06-4 |
|---|---|
分子式 |
C29H29N5O2 |
分子量 |
479.6 g/mol |
IUPAC名 |
N-methyl-2-(4-phenyldiazenylphenoxy)-N-[2-(4-phenyldiazenylphenoxy)ethyl]ethanamine |
InChI |
InChI=1S/C29H29N5O2/c1-34(20-22-35-28-16-12-26(13-17-28)32-30-24-8-4-2-5-9-24)21-23-36-29-18-14-27(15-19-29)33-31-25-10-6-3-7-11-25/h2-19H,20-23H2,1H3 |
InChIキー |
ZFQMINYIZPPTKL-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC1=CC=C(C=C1)N=NC2=CC=CC=C2)CCOC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)

![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)





